1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
Overview
Description
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione is a complex organic compound. It features multiple functional groups, including pyrrolidine-2,5-dione and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the pyrrolidine-2,5-dione ring through cyclization reactions.
Step 2: Introduction of phenyl groups via Friedel-Crafts acylation.
Step 3: Formation of the enone structure through aldol condensation.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.
Reduction: Reduction reactions may convert the enone structure to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups to the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology
It may serve as a probe in biochemical studies to understand enzyme interactions.
Medicine
Industry
The compound can be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets, such as enzymes or receptors. The enone structure may participate in Michael addition reactions, while the pyrrolidine-2,5-dione ring can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
- This compound
Properties
IUPAC Name |
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O6/c35-27(23-3-1-5-25(19-23)33-29(37)15-16-30(33)38)13-11-21-7-9-22(10-8-21)12-14-28(36)24-4-2-6-26(20-24)34-31(39)17-18-32(34)40/h1-14,19-20H,15-18H2/b13-11+,14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAJHXZNVZGQGH-PHEQNACWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C=CC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)C1)C2=CC=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416721 | |
Record name | STK000177 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-14-4 | |
Record name | STK000177 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.